1-(Pyrimidin-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

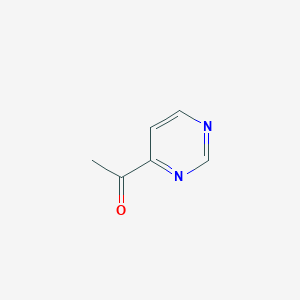

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKADDSUUBRMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337040 | |

| Record name | 1-(Pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39870-05-8 | |

| Record name | 1-(4-Pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39870-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Pyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data-driven insights for research and development.

Chemical and Physical Properties

This compound is a white to yellow solid at room temperature.[4] Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in chemical synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O | [5][6] |

| Molecular Weight | 122.12 g/mol | [5] |

| Melting Point | 67 °C | [4] |

| Boiling Point | 70 °C at 3 Torr; 224.5 °C at 760 mmHg | [4] |

| pKa (Predicted) | -0.39 ± 0.10 | [4] |

| Appearance | White to yellow solid | [4] |

| Storage Temperature | 2-8°C | [4] |

Note: Specific solubility data in common solvents like water, ethanol, DMSO, and chloroform were not explicitly found in the reviewed literature.

Spectral Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyrimidine ring and the three protons of the methyl group. The chemical shifts of the pyrimidine protons will be in the aromatic region and influenced by the electron-withdrawing nature of the nitrogen atoms and the acetyl group.

-

¹³C NMR: The spectrum would display six distinct carbon signals: three for the pyrimidine ring carbons, one for the carbonyl carbon, and one for the methyl carbon. The carbonyl carbon would appear significantly downfield.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected in the region of 1685-1705 cm⁻¹, typical for aromatic ketones.[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Synthesis and Reactivity

Synthesis

A general procedure for the synthesis of this compound involves the reaction of pyrimidine with acetaldehyde.[4]

Experimental Protocol (General):

-

Dissolve pyrimidine and acetaldehyde in dichloromethane and cool the mixture to 0 °C.

-

Slowly add sulfuric acid while maintaining the temperature.

-

Further cool the reaction to -5 °C.

-

Simultaneously, add solutions of tert-butyl hydroperoxide and another reagent dropwise over a period of time.

-

Work-up of the reaction mixture would typically involve extraction and purification by column chromatography to yield the desired product.

A detailed, step-by-step protocol with specific quantities, reaction times, and purification methods for this compound was not fully detailed in the reviewed literature.

Reactivity

The chemical reactivity of this compound is primarily centered around the acetyl group and the pyrimidine ring.

-

Acetyl Group: The ketone functionality is susceptible to nucleophilic attack, allowing for a variety of transformations such as reductions to the corresponding alcohol, reductive aminations, and the formation of imines and enamines. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions and alkylations.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which can influence the reactivity of its substituents. The nitrogen atoms can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions under certain conditions.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of pyrimidine derivatives has been investigated for a multitude of therapeutic applications. Pyrimidine-containing compounds have been identified as inhibitors of various kinases, including ROS1 kinase, which is a receptor tyrosine kinase implicated in some forms of non-small cell lung cancer.[8][9] The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival pathways.

Additionally, pyrimidine analogues are known to act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[10] They also feature prominently in anticancer drugs that function as antimetabolites, interfering with DNA synthesis.[1][11]

Potential Signaling Pathway Involvement: ROS1 Kinase Inhibition

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase like ROS1 and indicates where a pyrimidine-based inhibitor, such as a derivative of this compound, might exert its effect.

Caption: Generalized ROS1 Kinase Inhibition Pathway.

Experimental Protocols (General)

The following are general protocols for the characterization of pyrimidine derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the established therapeutic importance of the pyrimidine core. This guide has summarized its key chemical properties and provided a framework for its synthesis and analysis. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible literature, the information provided herein, drawn from data on related compounds and general chemical principles, offers a solid foundation for researchers and drug development professionals to explore its potential in various scientific applications. Further investigation into its specific biological activities and the development of detailed, optimized experimental protocols are warranted to fully unlock the potential of this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 4. Ethanone,1-(4-pyrimidinyl)- CAS#: 39870-05-8 [amp.chemicalbook.com]

- 5. This compound | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 1-(Pyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(pyrimidin-4-yl)ethanone, a key heterocyclic ketone. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of targeted therapies such as ROS1 kinase inhibitors. This document details the spectroscopic data, experimental protocols for its synthesis and characterization, and its relevance in signaling pathways.

Chemical Structure and Properties

This compound, also known as 4-acetylpyrimidine, is a bicyclic aromatic compound with the chemical formula C₆H₆N₂O.[1][2][3] Its structure consists of a pyrimidine ring substituted with an acetyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O | [1][2][3] |

| Molecular Weight | 122.13 g/mol | [2] |

| IUPAC Name | 1-(pyrimidin-4-yl)ethan-1-one | [3] |

| CAS Number | 39870-05-8 | [2][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.3 | Doublet | 1H | H2 (pyrimidine ring) |

| ~8.8 | Doublet | 1H | H6 (pyrimidine ring) |

| ~7.8 | Doublet of Doublets | 1H | H5 (pyrimidine ring) |

| ~2.7 | Singlet | 3H | -CH₃ (acetyl group) |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 197.9 | C=O (acetyl carbonyl) |

| 158.7 | C4 (pyrimidine ring) |

| 157.8 | C2 (pyrimidine ring) |

| 151.1 | C6 (pyrimidine ring) |

| 121.2 | C5 (pyrimidine ring) |

| 26.1 | -CH₃ (acetyl methyl) |

Source: Adapted from publicly available spectral databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (ketone) |

| ~1580, ~1550, ~1470 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1420 | Medium | C-H bending (methyl) |

| ~1250 | Strong | C-C stretching (acetyl group) |

| ~850, ~750 | Strong | C-H out-of-plane bending (aromatic) |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to determine the molecular weight and fragmentation pattern of the compound.

Table 5: GC-MS Data of this compound

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 122 |

| Major Fragments (m/z) | 107, 79, 52, 43 |

The mass spectrum typically shows a prominent molecular ion peak at m/z 122, corresponding to the molecular weight of the compound.[1] The fragmentation pattern is characterized by the loss of a methyl group (m/z 107), followed by the loss of a carbonyl group, leading to the pyrimidine cation (m/z 79) and its subsequent fragmentation products (m/z 52). The peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺).

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

While various methods exist for the synthesis of pyrimidine derivatives, a common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. A specific method for the synthesis of 4-acetylpyrimidine is adapted from established procedures for similar compounds.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrimidine in dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Slowly add a solution of acetaldehyde in DCM, followed by the dropwise addition of concentrated sulfuric acid while maintaining the temperature at 0°C.

-

Radical Initiation: To the cooled mixture, add a radical initiator (e.g., tert-butyl hydroperoxide) and a solution of iron(II) sulfate heptahydrate in water.

-

Reaction: Allow the reaction mixture to stir at -5°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

FTIR Spectroscopy

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty sample holder and subtract it from the sample spectrum.

GC-MS Analysis

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as DCM or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

Chromatographic Separation: Use a suitable capillary column (e.g., HP-5ms) to separate the components of the sample. The oven temperature program should be optimized to ensure good separation.

-

Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation ions.

Relevance in Signaling Pathways: ROS1 Kinase Inhibition

This compound and its derivatives are of significant interest in drug discovery as they can serve as scaffolds for the synthesis of potent and selective kinase inhibitors. One such important target is the ROS1 proto-oncogene 1, a receptor tyrosine kinase.[4][5] Aberrant activation of ROS1 due to chromosomal rearrangements is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[6][7]

The pyrimidine core of this compound can be chemically modified to create compounds that bind to the ATP-binding pocket of the ROS1 kinase domain, thereby inhibiting its activity and blocking downstream oncogenic signaling pathways.

ROS1 Signaling Pathway

Caption: Inhibition of the ROS1 signaling pathway.

Constitutively active ROS1 fusion proteins activate several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[4][8] These pathways promote cell proliferation, survival, and growth. This compound-based inhibitors are designed to block the kinase activity of ROS1, thereby preventing the activation of these downstream pathways and ultimately leading to the suppression of tumor growth.

Conclusion

The structural elucidation of this compound is well-established through a combination of modern spectroscopic techniques. The data presented in this guide provide a comprehensive reference for researchers in the fields of synthetic chemistry, analytical chemistry, and drug discovery. The role of this compound as a precursor for the development of targeted cancer therapies, such as ROS1 kinase inhibitors, highlights its importance in medicinal chemistry and underscores the need for a thorough understanding of its chemical and physical properties.

References

- 1. This compound | C6H6N2O | CID 538060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39870-05-8 [sigmaaldrich.com]

- 3. This compound 95% | CAS: 39870-05-8 | AChemBlock [achemblock.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. ROS1 - Wikipedia [en.wikipedia.org]

- 6. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomarker.onclive.com [biomarker.onclive.com]

- 8. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

An In-depth Technical Guide to 1-(Pyrimidin-4-yl)ethanone (CAS: 39870-05-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including approved drugs. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 39870-05-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₆N₂O | --INVALID-LINK-- |

| Molecular Weight | 122.12 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 4-Acetylpyrimidine, 1-(4-pyrimidinyl)ethanone, Methyl 4-pyrimidinyl ketone | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, sealed in dry conditions | --INVALID-LINK-- |

| InChI Key | UZKADDSUUBRMKO-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | CC(=O)c1cncnc1 | --INVALID-LINK-- |

Synthesis of this compound

While various methods exist for the synthesis of pyrimidine derivatives, a general protocol for the preparation of this compound has been described. The following experimental protocol is a representative example.

General Experimental Protocol for Synthesis

Materials:

-

Pyrimidine

-

Acetaldehyde

-

Dichloromethane (DCM)

-

Sulfuric acid (3.4 M)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnels, magnetic stirrer, cooling bath)

Procedure:

-

Dissolve pyrimidine and acetaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the reaction mixture to 0°C with stirring.

-

Slowly add 3.4 M sulfuric acid to the solution.

-

Further cool the reaction solution to -5°C.

-

Over a period of time, add two separate solutions dropwise through two different dropping funnels simultaneously.

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), the reaction mixture is worked up. This typically involves quenching the reaction, separation of the organic layer, washing, drying, and removal of the solvent under reduced pressure.

-

The crude product is then purified, commonly by column chromatography, to yield this compound.

Note: This is a generalized procedure and the specific amounts of reagents, reaction times, and purification methods may need to be optimized for best results.

Applications in Drug Discovery: Precursor for ROS1 Kinase Inhibitors

This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. A notable application is in the development of inhibitors for ROS1, a receptor tyrosine kinase. Dysregulation of ROS1 is implicated in various cancers, making it an attractive target for drug development.

The ROS1 Signaling Pathway

The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that shares structural similarity with anaplastic lymphoma kinase (ALK).[1] Aberrant activation of ROS1 kinase, often due to gene fusions, leads to the downstream activation of several oncogenic signaling pathways. These include the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, the RAS/MAPK/ERK pathway, and the STAT3 pathway.[1] These pathways are crucial for cell proliferation, survival, and differentiation, and their constitutive activation by ROS1 fusions can drive tumorigenesis.

Synthesis of Pyrimidine-4-yl-ethanol Derivatives as ROS1 Kinase Inhibitors

Derivatives of this compound have been synthesized and evaluated as potent ROS1 kinase inhibitors. The following is a detailed experimental protocol for the synthesis of such derivatives, starting from a precursor that can be derived from this compound.

4.2.1. General Procedure for the Synthesis of 2-(2,6-Dichloropyrimidin-4-yl)-1-phenylethanone Derivatives

This is a crucial intermediate that can be prepared from precursors related to this compound.

4.2.2. General Procedure for the Synthesis of Substituted Pyrimidin-4-yl-ethanone Derivatives

Materials:

-

2-(2,6-Dichloropyrimidin-4-yl)-1-(substituted-phenyl)ethanone

-

Appropriate amine

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

A mixture of the 2-(2,6-dichloropyrimidin-4-yl)-1-(substituted-phenyl)ethanone and the desired amine in THF is heated in an oil bath.

-

The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water and ethyl acetate.

-

The organic layers are combined, washed, dried over sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired substituted pyrimidin-4-yl-ethanone derivative.

4.2.3. Characterization Data for a Representative Derivative

For 2-(6-((2-(Diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl) ethanone, the following characterization data has been reported:

| Analysis | Data |

| Yield | 33% |

| Appearance | Sticky solid |

| IR (KBr) cm⁻¹ | 3248, 2967, 1751, 1633, 1583, 1215, 1063, 838, 705 |

| ¹H NMR (CDCl₃) δ | 1.07 (m, 6H), 2.40 (s, 3H), 2.59–2.63 (m, 4H), 2.75–2.78 (m, 2H), 3.58–3.60 (m, 2H), 3.85 (s, 3H), 5.90 (s, 1H), 6.02 (s, 1H), 6.72 (s, 1H), 6.82 (s, 1H), 7.23 (s, 1H), 7.40 (m, 1H), 8.33 (m, 1H), 8.69 (m, 1H), 9.23 (s, 1H), 15.94 (s, 1H) |

Note: The presence of keto/enol tautomers is often observed for these types of compounds.

Experimental Workflows

The synthesis of biologically active pyrimidine derivatives from this compound often involves a multi-step process. A generalized workflow is depicted below.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its utility as a precursor for the development of potent ROS1 kinase inhibitors highlights its importance in the field of medicinal chemistry. This guide provides essential technical information to aid researchers and scientists in the effective use of this compound in their drug development endeavors.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Acetylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical characteristics of 4-acetylpyrimidine. Due to a notable scarcity of published experimental data for this specific compound, this document leverages data from structurally similar compounds, such as other acetylated pyrimidines and pyrimidine derivatives, to offer an informed projection of its properties. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, providing a structured summary of its likely physical and spectral properties, general experimental protocols for characterization, and a plausible synthetic pathway. All quantitative data is presented in clear, tabular format for ease of comparison.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and biology, forming the core structure of nucleosides like cytosine, thymine, and uracil.[1] The introduction of an acetyl group to the pyrimidine ring, as in 4-acetylpyrimidine, is anticipated to modulate its electronic properties and potential as a synthetic intermediate for more complex molecules. This guide aims to consolidate the available information and provide reasoned estimations for the physical and chemical properties of 4-acetylpyrimidine to aid in research and development efforts.

Core Physical Characteristics

| Property | 4-Acetylpyrimidine (Estimated) | Pyrimidine (Parent Molecule) | 4-Acetyl-2-methylpyrimidine | 5-Acetylpyrimidine |

| Molecular Formula | C₆H₆N₂O | C₄H₄N₂ | C₇H₈N₂O | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol | 80.09 g/mol [1] | 136.15 g/mol [2] | 122.12 g/mol [3] |

| Melting Point | Not available | 20-22 °C[1] | Not available | Not available |

| Boiling Point | Not available | 123-124 °C[1] | Not available | Not available |

| Density | Not available | 1.016 g/cm³[1] | Not available | Not available |

| Solubility in Water | Likely soluble | Miscible[1] | Not available | Not available |

| Appearance | Likely a crystalline solid or liquid | Colorless crystalline solid[1] | Not available | Not available |

Spectral Data (Anticipated)

The spectral characteristics of 4-acetylpyrimidine can be predicted based on the functional groups present and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and a singlet for the methyl protons of the acetyl group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the acetyl group and the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acetyl group (typically in the range of 190-200 ppm) and the carbons of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically found between 1680 and 1700 cm⁻¹. Characteristic bands for C=N stretching and C-H stretching of the aromatic ring and the methyl group will also be present.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-acetylpyrimidine (122.12 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group.

Experimental Protocols

While specific protocols for 4-acetylpyrimidine are not documented, the following are general methodologies for the synthesis and characterization of pyrimidine derivatives.

General Synthesis of a Pyrimidine Derivative

A common method for synthesizing the pyrimidine core is through the condensation of a 1,3-dicarbonyl compound with an amidine. For an acetylpyrimidine, a plausible precursor would be a diketone containing the acetyl group.

Materials:

-

A suitable 1,3-dicarbonyl precursor

-

Amidine hydrochloride

-

A base (e.g., sodium ethoxide in ethanol)

-

Ethanol (as solvent)

-

Apparatus for reflux, extraction, and purification (e.g., column chromatography)

Procedure:

-

Dissolve the amidine hydrochloride in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the amidine solution and stir.

-

To this mixture, add the 1,3-dicarbonyl compound.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product is then purified using extraction and column chromatography.

Characterization Protocols

-

Melting Point Determination: The melting point of a solid derivative can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which it melts is recorded.

-

Boiling Point Determination: For a liquid derivative, the boiling point can be determined by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectra are acquired.

-

IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid, a KBr pellet (for solids), or a thin film.

-

Mass Spectrometry: The mass spectrum is recorded using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

Mandatory Visualizations

General Synthetic Workflow for Pyrimidine Derivatives

The following diagram illustrates a generalized workflow for the synthesis and characterization of a pyrimidine derivative.

Logical Relationship of Physical Properties

The following diagram illustrates the logical relationship between the molecular structure of a pyrimidine derivative and its resulting physical properties.

Conclusion

While direct experimental data on 4-acetylpyrimidine remains elusive, this guide provides a robust, albeit estimated, overview of its core physical characteristics based on established principles of organic chemistry and data from analogous compounds. The provided general experimental protocols offer a starting point for its synthesis and characterization. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this and other novel pyrimidine derivatives.

References

Spectroscopic and Synthetic Profile of Acetylpyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of 4-Acetyl-2-methylpyrimidine

The following tables summarize the expected and reported spectroscopic data for 4-Acetyl-2-methylpyrimidine. This data is compiled from various sources and supplemented with predicted values based on established spectroscopic principles for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 4-Acetyl-2-methylpyrimidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.8 | d | 1H | H5 | Expected to be a doublet due to coupling with H6. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. |

| ~7.5 | d | 1H | H6 | Expected to be a doublet, coupled with H5. |

| ~2.7 | s | 3H | -C(O)CH3 | A singlet in the typical region for a methyl ketone. |

| ~2.6 | s | 3H | 2-CH3 | A singlet for the methyl group at the 2-position of the pyrimidine ring. |

Solvent: CDCl3. Chemical shifts are referenced to TMS (0 ppm). Data is predicted based on analogous structures.

Table 2: 13C NMR Spectroscopic Data for 4-Acetyl-2-methylpyrimidine

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~198 | C =O | Typical chemical shift for a ketone carbonyl carbon. |

| ~168 | C2 | Carbon bearing the methyl group, deshielded by the adjacent nitrogen atoms. |

| ~158 | C4 | Carbon attached to the acetyl group, significantly deshielded. |

| ~157 | C6 | Aromatic carbon adjacent to a nitrogen atom. |

| ~120 | C5 | Aromatic carbon. |

| ~25 | -C(O)C H3 | Methyl carbon of the acetyl group. |

| ~24 | 2-C H3 | Methyl carbon at the 2-position. |

Solvent: CDCl3. Chemical shifts are referenced to TMS (0 ppm). Data is predicted based on analogous structures.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for 4-Acetyl-2-methylpyrimidine

| Wavenumber (cm-1) | Intensity | Assignment | Notes |

| ~3050 | Weak | C-H stretch (aromatic) | Characteristic for C-H bonds on the pyrimidine ring. |

| ~2950 | Weak | C-H stretch (aliphatic) | Corresponding to the methyl groups. |

| ~1700 | Strong | C=O stretch (ketone) | A strong, sharp absorption characteristic of the carbonyl group. |

| ~1580, ~1470 | Medium | C=C and C=N ring stretching | Typical for aromatic and heteroaromatic rings. The exact positions can vary with substitution. |

| ~1360 | Medium | C-H bend (methyl) | Symmetrical bending of the methyl groups. |

Sample preparation: Neat or as a KBr pellet. This represents a typical IR spectrum for an aromatic ketone.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Acetyl-2-methylpyrimidine

| m/z | Relative Intensity | Assignment | Notes |

| 136 | Moderate | [M]+• | Molecular ion peak for C7H8N2O.[1] |

| 121 | Strong | [M - CH3]+ | Loss of a methyl radical from the acetyl group, a common fragmentation for methyl ketones, leading to a stable acylium ion. This is often the base peak. |

| 94 | Moderate | [M - C(O)CH3]+ | Loss of the entire acetyl group. |

| 79 | Moderate | [C4H3N2]+ | Fragmentation of the pyrimidine ring. |

| 43 | Strong | [CH3CO]+ | Acylium ion, characteristic of methyl ketones. |

Ionization method: Electron Ionization (EI). Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic ketones.

Experimental Protocols

Synthesis of Acetylpyrimidines

A general and effective method for the synthesis of acetylpyrimidines involves the reaction of a pyrimidinecarbonitrile with a Grignard reagent. The following protocol is a representative procedure that can be adapted for the synthesis of various acetylpyrimidine isomers.

Materials:

-

Appropriate pyrimidinecarbonitrile (e.g., 2-cyanopyrimidine, 4-cyanopyrimidine, or 5-cyanopyrimidine)

-

Methylmagnesium bromide (MeMgBr) solution in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel, nitrogen inlet)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried. The system is allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Reagents: The pyrimidinecarbonitrile (1.0 equivalent) is dissolved in anhydrous THF and transferred to the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Grignard Reaction: The methylmagnesium bromide solution (1.1 to 1.5 equivalents) is added dropwise to the stirred solution of the pyrimidinecarbonitrile via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude acetylpyrimidine is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Preparation of Samples for Spectroscopic Analysis

-

NMR Spectroscopy: A small amount of the purified acetylpyrimidine (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

IR Spectroscopy: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Mass Spectrometry: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into the mass spectrometer.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of an acetylpyrimidine.

Caption: General workflow for the synthesis and spectroscopic characterization of acetylpyrimidine.

References

The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition - Unraveling the Mechanism of 1-(Pyrimidin-4-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents. Its ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation. This technical guide delves into the mechanism of action of compounds derived from the 1-(pyrimidin-4-yl)ethanone core, with a particular focus on their role as kinase inhibitors. While the specific mechanism of the parent compound, this compound, is not extensively documented in publicly available literature, the wealth of research on its derivatives provides a clear and compelling picture of their therapeutic potential and molecular interactions.

The Kinase Inhibition Paradigm of Pyrimidine Derivatives

Pyrimidine-based compounds predominantly exert their biological effects by acting as ATP-competitive inhibitors of protein kinases.[1] The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif that is essential for inhibitor binding. By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

The versatility of the pyrimidine core allows for extensive chemical modification at various positions, enabling the development of highly potent and selective inhibitors for specific kinase targets. This targeted approach is central to the development of next-generation therapies with improved efficacy and reduced side effects.

Case Study: this compound Derivatives as ROS1 Kinase Inhibitors

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of ROS1 kinase, a receptor tyrosine kinase that is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[2][3]

Quantitative Analysis of ROS1 Kinase Inhibition

The inhibitory activity of a series of synthesized 1-(pyrimidin-4-yl)ethanol and ethanone derivatives against ROS1 kinase was evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

| Compound ID | Structure | ROS1 Kinase IC50 (µM) |

| 4a | 2-(6-((2-morpholinoethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | >10 |

| 4b | 2-(6-((2-morpholinoethyl)amino)-1-(3-methoxy-5-methylphenyl)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone | 1.2 |

| 4c | 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 0.8 |

| 4d | 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 0.5 |

| 4e | 2-(6-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 0.3 |

| 4f | 2-(6-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 0.6 |

Data extracted from "Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors".[2]

Experimental Protocol: In Vitro ROS1 Kinase Assay

The inhibitory activity of the compounds against ROS1 kinase was determined using a standard in vitro kinase assay. The general protocol is as follows:

-

Reagents and Materials:

-

Recombinant human ROS1 kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a generic kinase substrate

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

-

Phosphocellulose filter paper

-

Scintillation counter

-

-

Assay Procedure:

-

The kinase reaction is initiated by mixing the ROS1 enzyme, the test compound at various concentrations, the substrate, and the kinase buffer in a microplate well.

-

The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

-

The kinase reaction is started by the addition of radiolabeled ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

-

The filter paper is washed extensively to remove unincorporated radiolabeled ATP.

-

The amount of radioactivity incorporated into the substrate (bound to the filter paper) is quantified using a scintillation counter.

-

The percentage of inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro kinase assay.

Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound derivatives.

Caption: General workflow for an in vitro radiometric protein kinase assay.

Broader Therapeutic Potential of Pyrimidine Derivatives

The therapeutic applications of pyrimidine-based compounds extend beyond ROS1 inhibition. Research has demonstrated their efficacy against a range of other important drug targets:

-

Dual FLT3/CDK4 Inhibition: Certain 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have shown potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), both of which are implicated in acute myeloid leukemia (AML).[4]

-

Pyruvate Dehydrogenase Complex E1 (PDHc-E1) Inhibition: Novel 1,3,4-oxadiazole pyrimidine derivatives have been identified as inhibitors of the E1 component of the E. coli pyruvate dehydrogenase complex, suggesting potential as antibacterial agents.[5]

-

Anti-inflammatory Activity: Morpholinopyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and the expression of iNOS and COX-2 in macrophage cells.[6][7]

-

Tubulin Polymerization Inhibition: Some pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization, indicating their potential as anticancer agents that disrupt microtubule dynamics.[8]

-

Akt Kinase Inhibition: Pyrrolopyrimidine derivatives have been developed as potent and orally bioavailable inhibitors of Akt kinases, which are central nodes in cell survival and proliferation pathways.[9]

Conclusion

The this compound core represents a highly versatile and "privileged" scaffold in drug discovery. While the direct mechanism of action of the parent molecule remains to be fully elucidated, the extensive research on its derivatives clearly demonstrates their potential to act as potent inhibitors of a wide range of protein kinases and other enzymes. The primary mechanism of action for the kinase-inhibiting derivatives is competitive binding to the ATP pocket, leading to the disruption of key cellular signaling pathways. The continued exploration and functionalization of this pyrimidine core hold significant promise for the development of novel and effective therapies for cancer, inflammatory disorders, and infectious diseases.

References

- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design, synthesis and biological evaluation of 1,3,4-oxadiazole pyrimidine derivatives as novel pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-(Pyrimidin-4-yl)ethanone derivatives

An In-depth Technical Guide on the Biological Activity of 1-(Pyrimidin-4-yl)ethanone Derivatives

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1][2] This has spurred significant interest in the synthesis and biological evaluation of novel pyrimidine derivatives for drug discovery. Among these, compounds featuring the this compound core and its related structures have emerged as a promising class, demonstrating a wide spectrum of pharmacological activities. These activities include potent anticancer, antimicrobial, and anti-inflammatory properties, often attributed to their ability to interact with key biological targets like protein kinases.[1][3]

This technical guide provides a comprehensive overview of the biological activities of this compound and related pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Pyrimidine derivatives are extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[3] Deregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of the pyrimidine scaffold have shown inhibitory activity against several key kinases, including ROS1, FLT3, and CDKs.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 3 | MCF7 (Breast) | 1.61 | [5] |

| HepG2 (Liver) | 2.02 | [5] | |

| Compound 7 | MCF7 (Breast) | 2.53 | [5] |

| HepG2 (Liver) | 3.14 | [5] | |

| Compound 10e | MCF-7 (Breast) | 11 | [6] |

| Compound 10b | MCF-7 (Breast) | 12 | [6] |

| Compound 10d | MCF-7 (Breast) | 12 | [6] |

| Compound 7 | Hela (Cervical) | 73.08 | [7] |

| A549 (Lung) | 43.75 | [7] | |

| HT1080 (Fibrosarcoma) | 17.50 | [7] | |

| Compound 4f | MCF-7 (Breast) | 1.629 | [8] |

| Compound 4i | MCF-7 (Breast) | 1.841 | [8] |

| A549 (Lung) | 2.305 | [8] | |

| Compound 4a | MCF-7 (Breast) | 2.958 | [8] |

| A549 (Lung) | 3.304 | [8] | |

| Compound 23k | FLT3 (Kinase) | 0.011 | [4] |

| CDK4 (Kinase) | 0.007 | [4] |

Signaling Pathway: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) or cyclin-dependent kinases (CDKs). This inhibition blocks downstream signaling cascades that promote cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis. The diagram below illustrates a simplified representation of this mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyrimidin-4-yl)ethanone Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyrimidin-4-yl)ethanone core represents a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this class of compounds, with a primary focus on their role as kinase inhibitors. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction to this compound Analogs

The pyrimidine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to form key hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases, has made it a popular scaffold for the design of kinase inhibitors.[3][4] The this compound moiety provides a key anchor point for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These analogs have been extensively explored as inhibitors of various protein kinases implicated in cancer and other diseases.

This compound Analogs as ROS1 Kinase Inhibitors

A significant area of investigation for this compound analogs has been the inhibition of ROS1, a receptor tyrosine kinase.[5][6] Chromosomal rearrangements involving the ROS1 gene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[1][7][8] The resulting fusion proteins lead to constitutive kinase activity, activating downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which promote cell proliferation and survival.[7][9]

Quantitative Biological Data

The following table summarizes the in vitro ROS1 kinase inhibitory activity of a series of this compound analogs.

| Compound ID | Structure | ROS1 IC₅₀ (µM) |

| 4a | 2-(6-((3-hydroxypropyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | >10 |

| 4b | 2-(6-(2-morpholinoethylamino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 1.25 |

| 4c | 2-(6-((2-(piperidin-1-yl)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 1.87 |

| 4d | 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone | 2.54 |

| 5a | 1-(3-hydroxy-5-methylphenyl)-2-(6-((3-hydroxypropyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone | >10 |

| 5d | 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-hydroxy-5-methylphenyl)ethanone | 1.58 |

Structure-Activity Relationship (SAR)

The data presented in the table above provides some initial insights into the structure-activity relationship of these analogs as ROS1 inhibitors. The presence of a basic amine moiety in the side chain at the 6-position of the pyrimidine ring appears to be important for activity, with the morpholinoethylamino-substituted analog 4b showing the highest potency.

Signaling Pathway

Caption: ROS1 Signaling Pathway and Inhibition by this compound Analogs.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound core and its subsequent derivatization is a key aspect of developing novel analogs. A representative synthetic scheme is outlined below, based on the synthesis of ROS1 inhibitors.

Caption: General Synthetic Workflow for this compound Analogs.

Step 1: Synthesis of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone

To a solution of methyl 3-methoxy-5-methylbenzoate in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere is added a solution of lithium diisopropylamide (LDA) in THF. The mixture is stirred for 1 hour at this temperature. A solution of 2,4-dichloropyrimidine in THF is then added dropwise. After stirring for an additional 2 hours at -78°C, the reaction is quenched with aqueous HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Synthesis of 2-(6-(substituted-amino)-2-chloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone

A mixture of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone and the appropriate amine (e.g., 2-morpholinoethan-1-amine) in THF is heated to 80°C in an oil bath for three hours. The reaction mixture is then cooled to room temperature and concentrated in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is separated, dried, and concentrated. The crude product is purified by flash column chromatography.

Step 3: Suzuki Coupling to Yield Final Product

To a solution of the 2-(6-(substituted-amino)-2-chloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone in a mixture of dioxane and water is added the appropriate boronic acid (e.g., 3-pyridinylboronic acid), sodium carbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). The mixture is heated at reflux under a nitrogen atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography to afford the final this compound analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is determined using an in vitro kinase assay.

Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

Protocol:

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds at various concentrations in an appropriate assay buffer.

-

Reaction Setup: In a 96- or 384-well plate, add the kinase and the test compound.

-

Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA format, or by quantifying the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound analogs have demonstrated considerable promise as a scaffold for the development of potent and selective kinase inhibitors. The synthetic accessibility of this core allows for extensive structural modifications, enabling the optimization of their pharmacological profiles. The detailed study of their interactions with targets such as ROS1 provides a strong foundation for the rational design of new therapeutic agents.

Future research in this area should focus on expanding the therapeutic applications of this scaffold by targeting a broader range of kinases and other enzyme families. Further elucidation of the structure-activity relationships and the mechanisms of action of these compounds will be crucial for the development of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry with this versatile chemical scaffold.

References

- 1. Frontiers | Progress of non-small-cell lung cancer with ROS1 rearrangement [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomarker.onclive.com [biomarker.onclive.com]

- 8. oaepublish.com [oaepublish.com]

- 9. aacrjournals.org [aacrjournals.org]

Discovery of Novel 1-(Pyrimidin-4-yl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel 1-(Pyrimidin-4-yl)ethanone derivatives as potent kinase inhibitors. This class of compounds has garnered significant interest in the field of drug discovery due to its versatile scaffold and potential for selective targeting of various protein kinases implicated in cancer and other diseases. This document outlines the synthesis, biological evaluation, and mechanistic understanding of these derivatives, offering valuable insights for researchers and professionals in the field.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The this compound moiety, in particular, serves as a key building block for the design of targeted therapies. These derivatives have shown promise as inhibitors of several important kinase families, including ROS1, FLT3, and CDKs, which are often dysregulated in various malignancies. This guide will delve into the specifics of their synthesis, biological activity, and the signaling pathways they modulate.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general overview of the synthetic approach is presented below, followed by a detailed experimental protocol for a representative compound.

Experimental Workflow for Synthesis

The following diagram illustrates a common workflow for the synthesis of substituted this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-(2-Chloro-6-((2-(piperidin-1-yl)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone

This protocol describes a representative synthesis of a this compound derivative with potential biological activity.

Materials and Equipment:

-

2,4,6-trichloropyrimidine

-

3-methoxy-5-methylphenylacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

2-(Piperidin-1-yl)ethan-1-amine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Round-bottom flasks, magnetic stirrer, reflux condenser, nitrogen atmosphere setup

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

Procedure:

-

Synthesis of 2-(2,6-dichloropyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, a solution of 3-methoxy-5-methylphenylacetonitrile (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of 2,4,6-trichloropyrimidine (1.1 eq) in anhydrous THF is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the intermediate product.

-

-

Synthesis of 2-(2-Chloro-6-((2-(piperidin-1-yl)ethyl)amino)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone:

-

To a solution of the intermediate from the previous step (1.0 eq) in DCM, triethylamine (2.0 eq) is added.

-

2-(Piperidin-1-yl)ethan-1-amine (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is diluted with DCM and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The residue is purified by flash column chromatography (eluting with a gradient of ethyl acetate and methanol) to yield the final product.

-

Biological Evaluation and Data

The synthesized this compound derivatives have been evaluated for their inhibitory activity against various protein kinases. The following tables summarize the quantitative data from these assays.

Table 1: ROS1 Kinase Inhibitory Activity

| Compound ID | Structure | IC50 (µM) |

| 4d | 2-(6-((2-(Diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl) ethanone | 0.87 |

| 5a | 1-(3-Hydroxy-5-methylphenyl)-2-(6-((3-hydroxypropyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone | >10 |

| 5d | 2-(6-((2-(Diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-hydroxy-5-methylphenyl) ethanone | 1.23 |

Data extracted from a study on novel pyrimidine-4-yl-ethanol and ethanone derivatives as ROS1 kinase inhibitors.

Table 2: FLT3 and CDK Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) |

| FN-1501 | FLT3 | 5 |

| CDK2 | 25 | |

| CDK4 | 30 | |

| CDK6 | 45 |

FN-1501 is a 1H-pyrazole-3-carboxamide derivative incorporating a pyrimidine-fused heterocycle.

Experimental Protocols for Biological Assays

Detailed protocols for the key biological assays used to evaluate the this compound derivatives are provided below.

ROS1 Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human ROS1 kinase

-

Substrate peptide (e.g., poly-Glu,Tyr 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2.5 µL of the ROS1 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction: Add 5 µL of a solution containing the substrate peptide and ATP to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Cellular FLT3 and CDK4/6 Inhibition Assay (MV4-11 Cell Line)

This assay assesses the ability of the compounds to inhibit cell proliferation in a human acute myeloid leukemia (AML) cell line that is dependent on FLT3 and CDK activity.

Materials:

-

MV4-11 human AML cell line (homozygous for FLT3-ITD mutation)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, clear-bottom 96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer

Procedure:

-

Cell Seeding: Seed MV4-11 cells at a density of 5,000 cells per well in 90 µL of culture medium in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanism of Action

The this compound derivatives exert their biological effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

ROS1 Signaling Pathway

ROS1 is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, can drive oncogenesis. The diagram below illustrates the downstream signaling cascade initiated by an activated ROS1 fusion protein and the point of inhibition by the novel derivatives.

FLT3 and CDK Signaling in Acute Myeloid Leukemia (AML)

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and the subsequent activation of downstream pro-survival and proliferative pathways. Cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, are also critical for cell cycle progression in AML. The dual inhibition of FLT3 and CDKs represents a promising therapeutic strategy.

Technical Guide: 1-(Pyrimidin-4-yl)ethanone

InChIKey: UZKADDSUUBRMKO-UHFFFAOYSA-N

Introduction

1-(Pyrimidin-4-yl)ethanone, also known as 4-acetylpyrimidine, is a heterocyclic ketone of interest in medicinal chemistry and drug development. Its pyrimidine core is a common scaffold in a variety of biologically active molecules. This technical guide provides a summary of its chemical properties, a method for its synthesis, and an overview of its potential biological activity based on related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in Table 1. Spectroscopic data that has been reported for this compound is listed in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | PubChem[1] |

| Molecular Weight | 122.12 g/mol | PubChem[1] |

| CAS Number | 39870-05-8 | PubChem[1] |

| Appearance | White to yellow solid | ChemicalBook[2] |

| Melting Point | 67 °C | ChemicalBook[2] |

| Boiling Point | 70 °C at 3 Torr | ChemicalBook[2] |

| InChIKey | UZKADDSUUBRMKO-UHFFFAOYSA-N | PubChem[1] |

Table 2: Reported Spectroscopic Data for this compound

| Data Type | Availability | Source |

| ¹³C NMR | Data exists | PubChem[1] |

| ¹H NMR | Data exists | PubChem[1] |

| Mass Spectrometry (GC-MS) | Data exists | PubChem[1] |